molecular formula C23H18N2O3S2 B2873967 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478080-94-3

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

Cat. No.: B2873967
CAS No.: 478080-94-3
M. Wt: 434.53
InChI Key: WGYOJBONGZTQET-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfone group, and a methoxyphenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methoxyphenyl Sulfanyl Moiety: This step involves the nucleophilic substitution reaction where a methoxyphenyl thiol reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone exerts its effects is largely dependent on its interaction with molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Alter Cellular Processes: Through its influence on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfide
  • 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfoxide
  • 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from its analogs and derivatives.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(3-methoxyphenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-28-18-11-8-12-19(15-18)29-23-21(30(26,27)20-13-6-3-7-14-20)16-24-22(25-23)17-9-4-2-5-10-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYOJBONGZTQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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